molecular formula C5H8Cl3N B2954123 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2225141-85-3

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2954123
CAS No.: 2225141-85-3
M. Wt: 188.48
InChI Key: SEGAXBBYWVOGBN-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N·HCl. It is a derivative of tetrahydropyridine, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the chlorination of 1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to obtain the hydrochloride salt .

Chemical Reactions Analysis

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it back to the parent tetrahydropyridine.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyridine compounds .

Scientific Research Applications

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

4,5-dichloro-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGAXBBYWVOGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-85-3
Record name 4,5-dichloro-1,2,3,6-tetrahydropyridine hydrochloride
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